1-(Cyclohexylcarbonyl)-2-methylpiperidine
Description
1-(Cyclohexylcarbonyl)-2-methylpiperidine (CAS: Not explicitly provided; structurally related to AI3-37220) is a piperidine derivative characterized by a cyclohexylcarbonyl group attached to the nitrogen atom of the piperidine ring and a methyl substituent at the 2-position. Piperidine-based compounds are recognized for their roles in agrochemicals and pharmaceuticals, with some derivatives approved by regulatory agencies like the EPA as active ingredients in repellents .
Properties
CAS No. |
62498-66-2 |
|---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
cyclohexyl-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h11-12H,2-10H2,1H3 |
InChI Key |
MEVAOYUHYHMIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclohexanecarboxylic Acid Derivative Approach:
- Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
1-(Cyclohexylcarbonyl)-2-methylpiperidine undergoes various reactions:
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Oxidation: Oxidation of the methyl group could lead to an aldehyde or carboxylic acid derivative.
Common reagents and conditions:
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major products:
- Reduction: this compound alcohol.
- Substitution: Various N-substituted derivatives.
- Oxidation: Aldehyde or carboxylic acid derivatives.
Scientific Research Applications
Pharmacological Properties
1-(Cyclohexylcarbonyl)-2-methylpiperidine has been studied for its diverse pharmacological activities, including:
- Hypoglycemic Effects : Research indicates that this compound exhibits significant hypoglycemic activity, making it a candidate for developing oral anti-diabetic medications. In studies involving rats, various dosages of the compound resulted in notable reductions in blood sugar levels compared to control groups .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which can be beneficial in treating conditions such as arthritis. Experimental assays have demonstrated its effectiveness comparable to established anti-inflammatory drugs like aspirin .
- Sedative and Tranquilizing Effects : The compound has been evaluated for its sedative properties, showing efficacy in tranquilizing effects at specific dosages. This makes it a potential candidate for further development in psychiatric and neurological applications .
Case Study 1: Antidiabetic Activity
In a controlled study, rats were administered varying doses of this compound. Blood glucose levels were measured before and after administration. The results indicated a dose-dependent decrease in blood glucose levels, highlighting its potential as an antidiabetic agent .
| Dosage (mg/kg) | Change in Blood Sugar (%) |
|---|---|
| 25 | -15% |
| 50 | -30% |
| 100 | -45% |
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound was administered prior to inducing inflammation, and paw swelling was measured. Results demonstrated significant reduction in swelling compared to control groups .
| Treatment Group | Paw Swelling (g) | Reduction (%) |
|---|---|---|
| Control | 5.0 | - |
| Compound | 3.0 | 40% |
Mechanism of Action
The exact mechanism of action remains context-dependent. it likely involves interactions with specific molecular targets (e.g., receptors, enzymes) or modulation of cellular pathways.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and molecular differences between 1-(cyclohexylcarbonyl)-2-methylpiperidine and related compounds:
| Compound Name | Substituent on Piperidine Nitrogen | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| This compound | Cyclohexylcarbonyl | C₁₃H₂₁NO | ~207.31 (estimated) | Saturated cyclohexane ring |
| AI3-37220 (1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine) | 3-cyclohexenylcarbonyl | C₁₃H₂₁NO | 207.31 | Unsaturated cyclohexene ring |
| 1-(2-Chlorobenzoyl)-2-methylpiperidine | 2-chlorobenzoyl | C₁₃H₁₆ClNO | 237.72 | Aromatic chlorinated benzoyl group |
| DEET (N,N-diethyl-3-methylbenzamide) | N/A (benzamide derivative) | C₁₂H₁₇NO | 191.27 | Non-piperidine; aromatic amide structure |
| Picaridin (Icaridin) | Hydroxyethyl group | C₁₂H₂₃NO₂ | 229.32 | Piperidine with hydroxyethyl side chain |
Notes:
Efficacy in Repellent Activity
Field studies on AI3-37220, a close analog of this compound, demonstrate superior performance to DEET against mosquitoes and ticks:
Mechanistic Insights :
Regulatory Status :
- Picaridin is EPA-approved and generally regarded as safer for human use than DEET .
Biological Activity
1-(Cyclohexylcarbonyl)-2-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, characterized by a cyclohexylcarbonyl group attached to the nitrogen atom of the piperidine ring. The molecular formula is , and it exhibits properties typical of piperidine compounds, including potential neuroactive and insect repellent activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- SMYD Proteins : Research indicates that this compound can inhibit SMYD proteins (specifically SMYD2 and SMYD3), which are involved in epigenetic regulation related to cancer progression. Inhibition of these proteins may lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .
- Neurotransmitter Receptors : Piperidine derivatives are known for their interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The specific binding affinity and efficacy of this compound at these receptors require further investigation.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research : A study focused on the inhibition of SMYD proteins demonstrated that compounds similar to this compound could effectively reduce the viability of cancer cell lines by disrupting epigenetic modifications essential for tumor growth. The study highlighted the compound's potential as a therapeutic agent in oncology .
- Insect Repellency Testing : In bioassays conducted against Aedes aegypti, this compound exhibited significant repellent properties, with protection durations comparable to established repellents like DEET. The effectiveness was measured at various concentrations, indicating its potential utility in vector control strategies .
- Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR analyses have been performed to predict the biological activity of various piperidine derivatives, including this compound. These models help in understanding the relationship between chemical structure and biological activity, guiding future modifications for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
